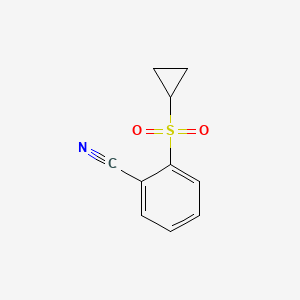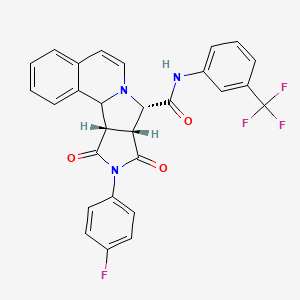
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group, two hydroxyl groups, and two nitro groups attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways involved in cell growth, differentiation, or apoptosis.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging ROS and protecting cells from oxidative damage.
相似化合物的比较
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the nitro groups, which may result in different biological activities.
2-(2-Chlorophenyl)-6,8-dinitro-4H-1-benzopyran-4-one: Lacks the hydroxyl groups, which may affect its reactivity and interactions with biological targets.
2-(2-Chlorophenyl)-5,7-dihydroxy-6-nitro-4H-1-benzopyran-4-one: Contains only one nitro group, which may alter its chemical and biological properties.
属性
CAS 编号 |
920006-45-7 |
|---|---|
分子式 |
C15H7ClN2O8 |
分子量 |
378.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5,7-dihydroxy-6,8-dinitrochromen-4-one |
InChI |
InChI=1S/C15H7ClN2O8/c16-7-4-2-1-3-6(7)9-5-8(19)10-13(20)11(17(22)23)14(21)12(18(24)25)15(10)26-9/h1-5,20-21H |
InChI 键 |
MNWDLPJPUAFNHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[N+](=O)[O-])O)[N+](=O)[O-])O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)

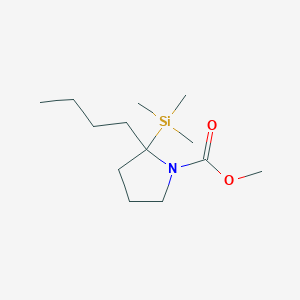
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
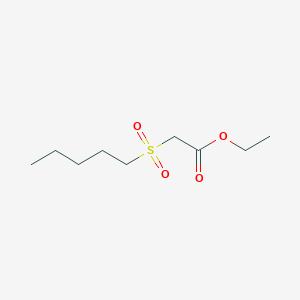
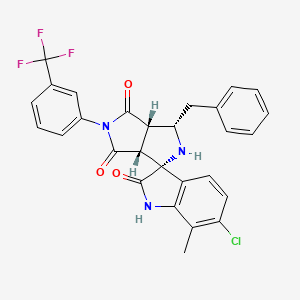
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)

